Glycocholic acid Glycocholic acid Glycocholic acid is a bile acid glycine conjugate having cholic acid as the bile acid component. It has a role as a human metabolite. It is functionally related to a cholic acid and a glycochenodeoxycholic acid. It is a conjugate acid of a glycocholate.
The glycine conjugate of cholic acid. It acts as a detergent to solubilize fats for absorption and is itself absorbed.
Glycocholic acid is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.
The glycine conjugate of CHOLIC ACID. It acts as a detergent to solubilize fats for absorption and is itself absorbed.
Brand Name: Vulcanchem
CAS No.: 475-31-0
VCID: VC21315485
InChI: InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+/m0/s1
SMILES: CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Molecular Formula: C26H43NO6
Molecular Weight: 465.6 g/mol

Glycocholic acid

CAS No.: 475-31-0

VCID: VC21315485

Molecular Formula: C26H43NO6

Molecular Weight: 465.6 g/mol

* For research use only. Not for human or veterinary use.

Glycocholic acid - 475-31-0

Description

Glycocholic acid is a steroid compound that belongs to the class of bile acids. It is an amphiphilic biosurfactant, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This unique structure allows glycocholic acid to reduce surface tension and interact with biological membranes effectively. It is commonly found in the bile of animals and plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins.

Pharmacological Activities

Glycocholic acid exhibits several pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and immunomodulatory effects.

  • Antimicrobial Activity: Glycocholic acid has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting bacterial cell membranes . It also has some activity against fungal pathogens like Candida, though its effectiveness is concentration-dependent and generally weaker than that of cholic acid .

  • Anti-inflammatory and Antioxidant Effects: Glycocholic acid can modulate inflammation and oxidative stress by activating the farnesoid X receptor (FXR), which regulates lipid metabolism and reduces liver lipoprotein synthesis . This activation also suppresses genes involved in triglyceride synthesis, contributing to its anti-inflammatory and antioxidant properties.

  • Immunomodulatory Effects: Glycocholic acid influences both non-specific and specific immunity. It enhances phagocytic activity, increases IL-2 levels, and modulates immune cell populations, such as CD4+ cells . Additionally, glycocholic acid can induce apoptosis in splenic lymphocytes, which helps balance immunity and inflammation .

Therapeutic Applications

Glycocholic acid has potential therapeutic applications in several areas:

  • Breast Diseases: Glycocholic acid may inhibit tumor growth by activating FXR and modulating the tumor microenvironment, making it a promising candidate for treating breast cancer and other breast diseases .

  • Bile Acid Synthesis Disorders: Glycocholic acid is used to treat congenital bile acid synthesis disorders, improving bile acid levels and fat-soluble vitamin absorption .

  • Drug Delivery Systems: As an amphiphilic compound, glycocholic acid can enhance drug absorption by forming micelles, improving the bioavailability of poorly soluble drugs .

Detection and Synthesis

Glycocholic acid can be detected using various methods, including radioimmunoassay (RIA) for clinical serum analysis and chromatographic techniques like TLC and LC for qualitative and quantitative analysis in vitro . The synthesis of glycocholic acid involves complex biochemical pathways, but it is also available through isolation from natural sources or chemical synthesis.

Data Table: Pharmacological Activities of Glycocholic Acid

ActivityMechanismEffects
AntimicrobialDisrupts bacterial cell membranesInhibits Gram-positive and Gram-negative bacteria
Anti-inflammatory/AntioxidantActivates FXR, suppresses triglyceride synthesis genesReduces inflammation and oxidative stress
ImmunomodulatoryEnhances phagocytosis, modulates immune cell populationsBalances immunity and inflammation
AntitumorActivates FXR, modulates tumor microenvironmentInhibits tumor growth

Data Table: Therapeutic Applications of Glycocholic Acid

ApplicationMechanismBenefits
Breast DiseasesInhibits tumor growth through FXR activationPotential treatment for breast cancer
Bile Acid DisordersReplaces deficient bile acids, improves fat-soluble vitamin absorptionTreats congenital bile acid synthesis disorders
Drug DeliveryForms micelles to enhance drug absorptionImproves bioavailability of poorly soluble drugs
CAS No. 475-31-0
Product Name Glycocholic acid
Molecular Formula C26H43NO6
Molecular Weight 465.6 g/mol
IUPAC Name 2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid
Standard InChI InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+/m0/s1
Standard InChIKey RFDAIACWWDREDC-DPTHIFDSSA-N
Isomeric SMILES CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C
SMILES CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Canonical SMILES CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Melting Point 170 °C
Physical Description Dihydrate: Solid; [Sigma-Aldrich MSDS]
Solubility 0.0033 mg/mL
Synonyms Cholylglycine
Glycine Cholate
Glycocholate
Glycocholate Sodium
Glycocholic Acid
Glycocholic Acid, Sodium Salt
PubChem Compound 73759685
Last Modified Aug 15 2023

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